5-O-Caffeoyl-Shikiminsäure

Übersicht

Beschreibung

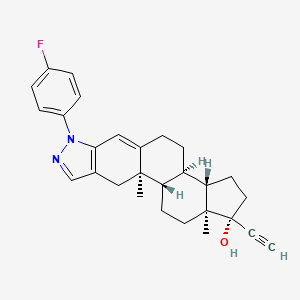

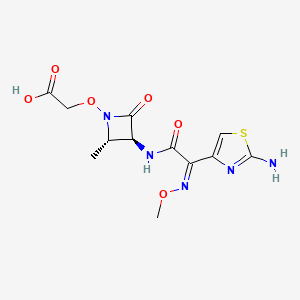

5-O-Caffeoylshikimic acid, also known as dactylifric acid, is a compound isolated from bracken fern (Pteridium aquilinum var. latiusculum) and identified as a major constituent of its acutely toxic fraction. This compound has been found to exhibit an antithiamine effect in vitro, although it does not induce hematuric effects in guinea pigs (Fukuoka, 1982).

Synthesis Analysis

Efficient synthesis of caffeoylquinic acids, including 5-O-Caffeoylshikimic acid, has been achieved through various chemical processes. Notably, the synthesis involves several steps starting from caffeic acid and quinic acid, yielding the target compound through reactions that offer high yields and low costs, highlighting the accessibility of synthesizing such compounds from readily available materials (Liu Mei, 2012).

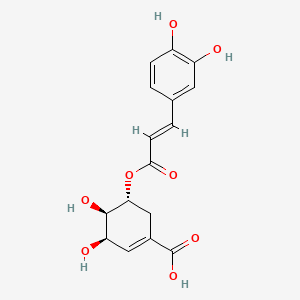

Molecular Structure Analysis

Comprehensive structural and spectroscopic studies on caffeoylquinic acids have underscored the importance of accurate molecular characterization. These studies utilize various spectroscopic techniques, including FT-IR, Raman, UV, and NMR spectroscopy, to elucidate the molecular structure and properties of these compounds. Such detailed analysis is crucial for understanding the biological and chemical behavior of 5-O-Caffeoylshikimic acid (Bajko et al., 2016).

Chemical Reactions and Properties

The chemical behavior of 5-O-Caffeoylshikimic acid under various conditions reveals its potential for transformation into various derivatives. For instance, during its extraction process, it can undergo isomerization, hydrolysis, and react with buffer components, forming different derivatives depending on factors like heating time, buffer pH, and type. This transformation capacity highlights the compound's chemical versatility and the complexity of its reactions (Dawidowicz & Typek, 2012).

Physical Properties Analysis

The physical properties, such as solubility and stability, of caffeoylquinic acids can significantly influence their biological efficacy and application potential. For instance, the stability of 5-O-Caffeoylquinic acid during high-temperature processing, as observed in food production, is a critical factor determining its availability and effectiveness in the final product (Dawidowicz & Typek, 2014).

Chemical Properties Analysis

The bioactivation pathways of 5-O-Caffeoylquinic acid highlight its reactivity towards nucleophiles, forming various derivatives through reactions with glutathione or water. These reactions are influenced by enzymatic activities and can vary under normal or pathological conditions, suggesting the compound's chemical properties are dynamic and context-dependent (Xie et al., 2012).

Wissenschaftliche Forschungsanwendungen

Xanthinoxidase-Inhibitor

5-O-Caffeoyl-Shikiminsäure (5OCSA) wurde als ein natürlicher Xanthinoxidase (XOD)-Inhibitor identifiziert . XOD ist ein Enzym, das eine entscheidende Rolle bei der Umwandlung von Hypoxanthin zu Xanthin und Xanthin zu Harnsäure spielt. Die Hemmung von XOD gilt als wirksame Strategie zur Behandlung von Hyperurikämie . 5OCSA hat vielversprechende Ergebnisse bei der Linderung von Nierenschäden durch Hyperurikämie bei Mäusen gezeigt .

2. Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC) Die Forschung hat gezeigt, dass this compound eine erhöhte Bindungsaffinität zum MEK-Protein aufweist . MEK ist ein gut strukturierter nachgeschalteter Rezeptor, der effektiv als Ziel für die Behandlung vieler Krebs-Subtypen, einschließlich NSCLC, eingesetzt wird . Die inhibitorische Aktivität der Verbindung wurde in 77 Lungenkrebszelllinien validiert .

Antioxidative und entzündungshemmende Eigenschaften

this compound besitzt auch antioxidative und entzündungshemmende Eigenschaften . Diese Eigenschaften machen sie zu einem potenziellen Kandidaten für die Forschung in verschiedenen Krankheiten, bei denen oxidativer Stress und Entzündungen eine Schlüsselrolle spielen.

Potenzielle Rolle bei der Darmgesundheit

Obwohl es keine direkte Verbindung zu this compound gibt, ist es erwähnenswert, dass die Mikrobiota eine zentrale Rolle bei der Erzeugung bioverfügbarer und bioaktiver niedermolekularer Metaboliten aus diätetischen Polyphenolen spielt . Da die Verbindung in verschiedenen Pflanzen vorkommt, könnte sie die Darmgesundheit möglicherweise durch ihre Metaboliten beeinflussen .

Wirkmechanismus

- Role : By inhibiting XOD, 5OCSA reduces the production of uric acid, making it a promising anti-hyperuricemia agent .

- Resulting Changes : Inhibition of XOD activity leads to decreased uric acid levels, mitigating hyperuricemia .

Target of Action

Mode of Action

Biochemical Pathways

Eigenschaften

IUPAC Name |

(3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPHZIPNNJOWQI-GDDAOPKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312675 | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

73263-62-4 | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73263-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073263624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CAFFEOYLSHIKIMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U399BD0RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

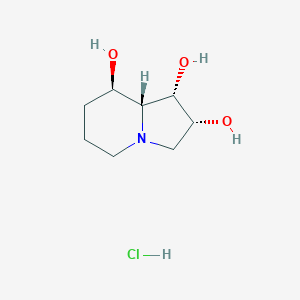

![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1241144.png)

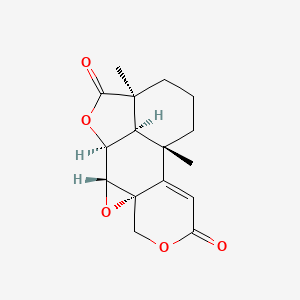

![5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione](/img/structure/B1241150.png)